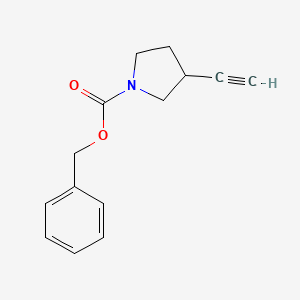
1-Pyrrolidinecarboxylic acid, 3-ethynyl-, phenylmethyl ester
Descripción general
Descripción
1-Pyrrolidinecarboxylic acid, 3-ethynyl-, phenylmethyl ester is a chemical compound with the molecular formula C14H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinecarboxylic acid, 3-ethynyl-, phenylmethyl ester typically involves the reaction of pyrrolidine derivatives with ethynyl and phenylmethyl groups. One common method involves the use of copper (I) bromide dimethylsulfide complex in tetrahydrofuran at low temperatures (around -40°C to -20°C) for several hours . The reaction mixture is then quenched and purified through chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Pyrrolidinecarboxylic acid, 3-ethynyl-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Pyrrolidinecarboxylic acid, 3-ethynyl-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 3-ethynyl-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The ethynyl and phenylmethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
Pyrrolidine-3-carboxylic acid derivatives: These compounds share the pyrrolidine core structure and exhibit similar chemical properties.
Ethynyl-substituted pyrrolidines: These compounds have an ethynyl group attached to the pyrrolidine ring, similar to 1-Pyrrolidinecarboxylic acid, 3-ethynyl-, phenylmethyl ester.
Phenylmethyl esters: These compounds have a phenylmethyl ester functional group, contributing to their chemical reactivity and biological activity.
Uniqueness: this compound is unique due to the combination of its ethynyl and phenylmethyl groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
benzyl 3-ethynylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-12-8-9-15(10-12)14(16)17-11-13-6-4-3-5-7-13/h1,3-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFMLHFOSZQYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401183855 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-ethynyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401183855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823857-11-9 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-ethynyl-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823857-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-ethynyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401183855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2'-bromo-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-1-carboxylate](/img/structure/B3247666.png)
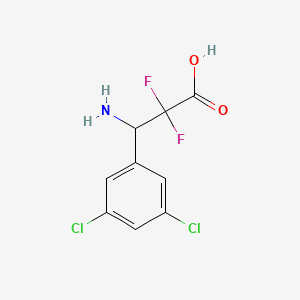
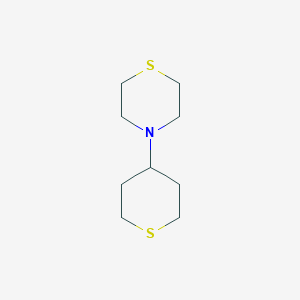
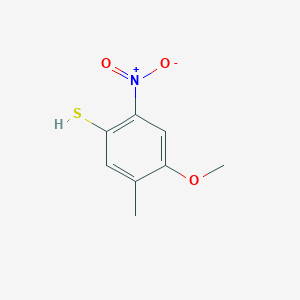
![1-Pyrrolidinecarboxylic acid, 3-[2-amino-1-(3,5-difluorophenyl)ethyl]-, phenylmethyl ester](/img/structure/B3247701.png)
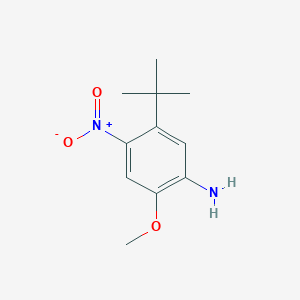
![1-Azetidinecarboxylic acid, 3-[[2-(hydroxymethyl)-1-piperidinyl]methyl]-, phenylmethyl ester](/img/structure/B3247725.png)
![Carbamic acid, N-[4-[2-(hydroxymethyl)-1-piperidinyl]cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B3247731.png)

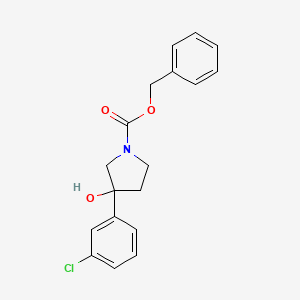
![1-Piperidinecarboxylic acid, 2-[2-[[(1-methylethyl)amino]methyl]cyclopropyl]-, 1,1-dimethylethyl ester](/img/structure/B3247752.png)
![1-Pyrrolidinecarboxylic acid, 3-[(4-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester](/img/structure/B3247768.png)
![1-Piperidinecarboxylic acid, 4-[cyano(4-fluorophenyl)methyl]-, phenylmethyl ester](/img/structure/B3247772.png)
![3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]-](/img/structure/B3247778.png)
